2-[(4-Chlorophenyl)methoxy]ethanamine
Overview
Description
2-[(4-Chlorophenyl)methoxy]ethanamine, also known as 2-CPA, is an organic chemical compound that has a wide range of applications in the scientific research field. It is a derivative of the phenethylamine family, which is a class of compounds that are widely used in the pharmaceutical and biotechnology industries. 2-CPA is known for its ability to act as a reagent in various organic synthesis processes, as well as its ability to act as a neurotransmitter agonist. As such, it has been studied extensively in the fields of biochemistry, physiology, and pharmacology. Additionally, the paper will discuss some potential future directions for research involving 2-CPA.
Scientific Research Applications
Metabolism and Environmental Degradation
- Estrogenic Activity and Environmental Concerns : Methoxychlor, a compound structurally related to 2-[(4-Chlorophenyl)methoxy]ethanamine, has been identified as a proestrogen, requiring metabolic transformation to exhibit estrogenic activity. Studies highlight its environmental persistence and the role of hepatic monooxygenases in its activation to estrogenic metabolites (Bulger et al., 1985). Another study indicates the reductive dechlorination of Methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions, suggesting a metabolic pathway for methoxychlor in the human gut which might contribute to its endocrine-disrupting effects (Yim et al., 2008).
Neuropharmacology and Hallucinogenic Effects
- Neuropharmacological Studies : Research on derivatives of this compound, specifically 25C-NBOMe, a synthetic hallucinogen, reveals its potent agonist activity at the 5-HT2A receptor, correlating with hallucinogenic effects observed in humans. Such compounds demonstrate significant potency in inducing serotonergic behaviors in animal models, highlighting their psychoactive potential and underlying mechanisms of action (Elmore et al., 2018).
Environmental Presence and Detection
- Detection in Environmental Samples : The capability of various bacterial species, commonly found in submerged environments, to initiate the dechlorination process of Methoxychlor suggests an important natural degradation pathway. This process underscores the potential of microbial communities in mitigating the persistence of such compounds in aquatic ecosystems (Satsuma & Masuda, 2012).
Analytical Methods and Characterization
- Analytical Characterization : Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize this compound derivatives. These methods facilitate the identification and quantification of these compounds in various matrices, supporting both environmental monitoring and toxicological studies (Lum et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Chlorophenyl)methoxy]ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the activity of the cAMP-dependent protein kinase, affecting various cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it is likely that the compound influences pathways related to cellular signaling and metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its targets, it is possible that the compound could influence a variety of cellular processes, potentially leading to changes in cell function .
Biochemical Analysis
Biochemical Properties
For instance, they can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJTSGVVHLHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408851 | |
Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287179-98-0 | |
Record name | 2-[(4-chlorophenyl)methoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.